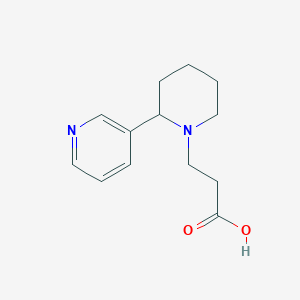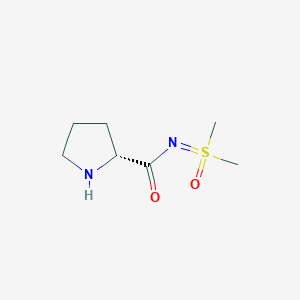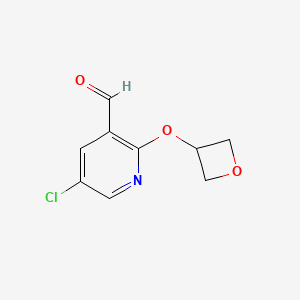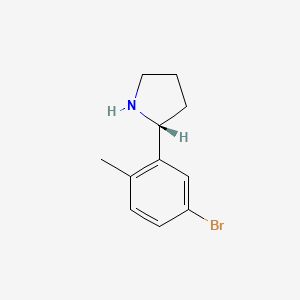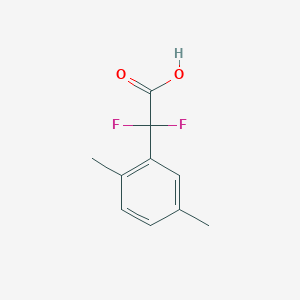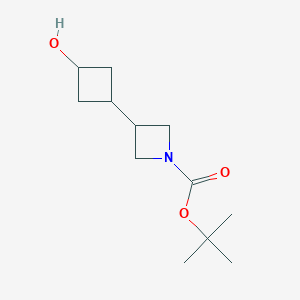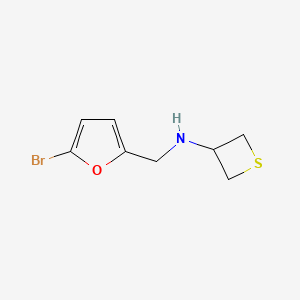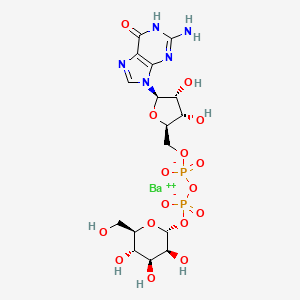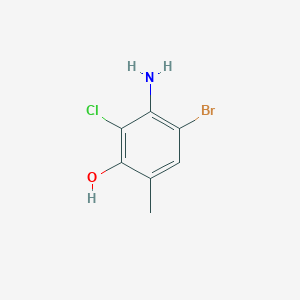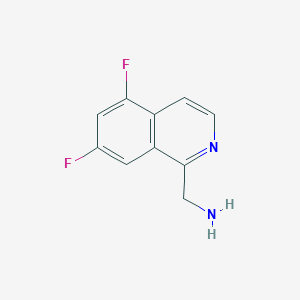
(5,7-Difluoroisoquinolin-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,7-Difluoroisoquinolin-1-yl)methanamine is a chemical compound with the molecular formula C10H8F2N2 and a molecular weight of 194.18 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the isoquinoline ring, which imparts unique chemical properties. It is primarily used in research and development within the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Difluoroisoquinolin-1-yl)methanamine typically involves the reaction of isoquinoline derivatives with fluorinating agents. One common method includes the use of 5,7-difluoroisoquinoline as a starting material, which is then subjected to a series of reactions to introduce the methanamine group . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(5,7-Difluoroisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds .
Wissenschaftliche Forschungsanwendungen
(5,7-Difluoroisoquinolin-1-yl)methanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5,7-Difluoroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity . This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5,7-Difluoroquinolin-6-yl)methanamine: Similar in structure but with a different position of the fluorine atoms.
(7-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine: Contains only one fluorine atom and has a tetrahydroisoquinoline core.
Uniqueness
(5,7-Difluoroisoquinolin-1-yl)methanamine is unique due to the specific positioning of the fluorine atoms on the isoquinoline ring, which imparts distinct chemical and biological properties. This positioning can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C10H8F2N2 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(5,7-difluoroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C10H8F2N2/c11-6-3-8-7(9(12)4-6)1-2-14-10(8)5-13/h1-4H,5,13H2 |
InChI-Schlüssel |
HCMIKACIFYMMSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=C1C(=CC(=C2)F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


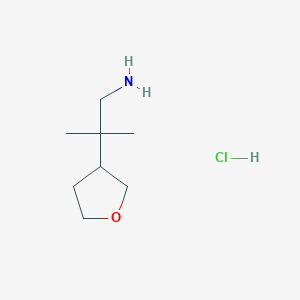
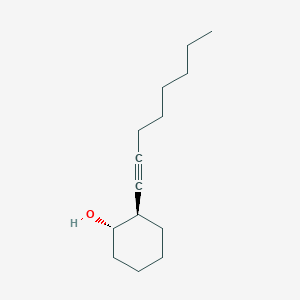
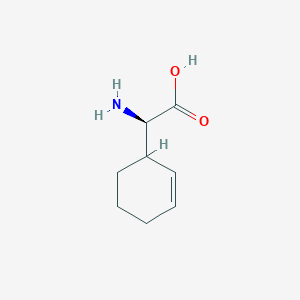

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
